2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-acetylphenyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-4-2-5-13(8-12)14-6-3-7-15(9-14)20-10-16(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNVKCBJSYXXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Derivatization of 2 3 Acetylbiphenyl 3 Yl Oxy Acetamide
Retrosynthetic Analysis of the Biphenyl-Amide Scaffold
A retrosynthetic analysis of 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide reveals several key disconnections that lead back to simpler, commercially available starting materials. The primary bonds to consider for disconnection are the amide C-N bond, the ether C-O bond, and the C-C bond of the biphenyl (B1667301) core. amazonaws.comresearchgate.netresearchgate.net
One logical approach begins with the disconnection of the amide bond, a common strategy in the retrosynthesis of amides. youtube.com This leads to 2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid and ammonia (B1221849) or an equivalent amine source. The acetic acid intermediate can be further disconnected at the ether linkage, yielding 3'-acetylbiphenyl-3-ol and a two-carbon synthon for the acetic acid moiety, such as ethyl bromoacetate.
The central biphenyl core of 3'-acetylbiphenyl-3-ol can be disconnected via two primary strategies: the Ullmann condensation or the Suzuki-Miyaura cross-coupling reaction. nih.govbyjus.comresearchgate.net For a Suzuki coupling approach, the disconnection would lead to two substituted benzene (B151609) rings, for instance, 3-hydroxyphenylboronic acid and 1-(3'-bromophenyl)ethan-1-one.
An alternative retrosynthetic pathway involves disconnecting the ether bond first. This would yield 3'-acetylbiphenyl-3-ol and 2-bromoacetamide (B1266107). nih.gov The synthesis of 2-bromoacetamide is well-established. chemicalbook.comgoogle.comorgsyn.org The synthesis of the key intermediate, 3'-acetylbiphenyl-3-ol, would then proceed as described above.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection Strategy | Key Intermediates |
| This compound | Amide Disconnection | 2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid, Ammonia |
| 2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid | Ether Disconnection | 3'-acetylbiphenyl-3-ol, Ethyl bromoacetate |
| 3'-acetylbiphenyl-3-ol | Suzuki Coupling | 3-Hydroxyphenylboronic acid, 1-(3'-Bromophenyl)ethan-1-one |
| This compound | Ether Disconnection | 3'-acetylbiphenyl-3-ol, 2-Bromoacetamide |
Optimized Synthetic Pathways for the Target Compound
Based on the retrosynthetic analysis, two primary synthetic pathways can be proposed for the synthesis of this compound.
Pathway A: Suzuki Coupling followed by Etherification and Amidation
Suzuki-Miyaura Cross-Coupling: The synthesis would commence with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-hydroxyphenylboronic acid and 1-(3'-bromophenyl)ethan-1-one. researchgate.netmdpi.comnih.gov This reaction is known for its high efficiency and functional group tolerance. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. mdpi.comnih.gov
Williamson Ether Synthesis: The resulting 3'-acetylbiphenyl-3-ol would then be subjected to a Williamson ether synthesis with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate to form the corresponding ester.
Amidation: The final step involves the amidation of the ester. This can be achieved by reacting the ester with aqueous ammonia or by first hydrolyzing the ester to the carboxylic acid, 2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid, followed by reaction with a coupling agent and ammonia. libretexts.orgorganic-chemistry.orgresearchgate.net Direct amidation of the carboxylic acid is also possible, though it may require harsher conditions. stackexchange.comdur.ac.uk
Pathway B: Ullmann Condensation followed by Amidation
Ullmann Condensation: An alternative to the Suzuki coupling for the formation of the biphenyl ether linkage is the Ullmann condensation. nih.govbyjus.comwikipedia.orgorganic-chemistry.org This would involve the copper-catalyzed coupling of a 3-halophenol derivative with a 3'-acetylphenylboronic acid or a similar aryl partner. Modern Ullmann-type reactions can be performed under milder conditions with the use of appropriate ligands. mdpi.com
Amidation: Following the formation of the biphenyl ether core with a carboxylic acid or ester functionality, the final amidation step would proceed as described in Pathway A.
Table 2: Comparison of Synthetic Pathways
| Pathway | Key Reaction for Biphenyl Core | Key Reaction for Ether Linkage | Final Step | Advantages | Potential Challenges |
| A | Suzuki-Miyaura Coupling | Williamson Ether Synthesis | Amidation | High yields, mild conditions for Suzuki coupling. | Availability and stability of boronic acids. |
| B | Ullmann Condensation | Ullmann Condensation | Amidation | Can be effective for specific substrates. | Often requires higher temperatures and stoichiometric copper. wikipedia.org |
Exploration of Precursor Chemistry and Intermediate Synthesis
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
3'-Acetylbiphenyl-3-ol: This crucial intermediate can be synthesized via the Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 1-(3'-bromophenyl)ethan-1-one. 3-Hydroxyphenylboronic acid is commercially available. 1-(3'-Bromophenyl)ethan-1-one can be prepared by the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride.
2-Bromoacetamide: This reagent is commercially available but can also be synthesized from bromoacetic acid. nih.govchemicalbook.com The synthesis involves the conversion of bromoacetic acid to its acyl chloride, followed by reaction with ammonia. google.com Alternatively, it can be prepared from acetamide (B32628) and bromine. orgsyn.org
2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid: This intermediate for one of the amidation routes is synthesized by the reaction of 3'-acetylbiphenyl-3-ol with an α-haloacetic acid ester followed by hydrolysis.
Table 3: Key Precursors and their Synthesis
| Precursor | Starting Materials | Synthetic Method |
| 3'-acetylbiphenyl-3-ol | 3-Hydroxyphenylboronic acid, 1-(3'-Bromophenyl)ethan-1-one | Suzuki-Miyaura Coupling |
| 1-(3'-Bromophenyl)ethan-1-one | Bromobenzene, Acetyl chloride | Friedel-Crafts Acylation |
| 2-Bromoacetamide | Bromoacetic acid, Ammonia | Acyl chloride formation followed by amidation |
| 2-[(3'-acetylbiphenyl-3-yl)oxy]acetic acid | 3'-acetylbiphenyl-3-ol, Ethyl bromoacetate | Williamson Ether Synthesis followed by Hydrolysis |
Stereochemical Considerations in the Synthesis of the Chemical Compound
The target molecule, this compound, is achiral as it lacks any stereocenters. However, the biphenyl scaffold itself can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.comquora.comyoutube.com Atropisomerism arises from restricted rotation around the single bond connecting the two phenyl rings, which can lead to the existence of stable, non-interconverting enantiomers. slideshare.netlibretexts.org
For atropisomerism to occur in biphenyls, there must be sufficiently bulky substituents in the ortho positions of both rings to hinder free rotation. In the case of this compound, the substituents are in the meta positions (3 and 3'). Therefore, free rotation around the biphenyl C-C bond is expected, and the molecule should not exhibit atropisomerism under normal conditions.
If, however, analogues were to be synthesized with bulky groups in the ortho positions (2, 2', 6, or 6'), the potential for atropisomerism would need to be carefully considered. The separation of such atropisomers would then become a significant aspect of the synthetic and purification process.
Development of Analogues via Structural Modification of this compound
The structure of this compound offers several sites for structural modification to generate a library of analogues for various applications, such as in medicinal chemistry or materials science. nih.govnih.govmdpi.comnih.gov
Modification of the Acetamide Group: The terminal amide group can be readily modified. The primary amide can be converted to secondary or tertiary amides by using substituted amines in the final amidation step. The acetyl group itself could be replaced with other acyl groups of varying chain length and branching.
Modification of the Biphenyl Core: The substitution pattern on the biphenyl rings can be altered. Introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on either ring can significantly impact the molecule's electronic and steric properties. mdpi.comresearchgate.net For example, introducing substituents at the ortho-positions could induce atropisomerism, leading to chiral analogues. youtube.com The biphenylene (B1199973) unit could also be incorporated to enhance stability in certain contexts. beilstein-journals.org
The synthesis of these analogues would follow similar synthetic strategies as outlined for the parent compound, utilizing a diverse range of commercially available or readily synthesized precursors. tandfonline.comnih.govnih.gov
Table 4: Potential Analogue Modifications
| Modification Site | Type of Modification | Potential Impact |
| Acetamide Group | N-alkylation/arylation, change in acyl group | Altered polarity, hydrogen bonding capacity |
| Biphenyl Core | Introduction of various substituents | Modified electronic properties, potential for atropisomerism |
| Ether Linkage | Replacement with thioether, amine, etc. | Changes in bond angles and overall molecular shape |
Iii. Structural Investigations and Computational Analysis of 2 3 Acetylbiphenyl 3 Yl Oxy Acetamide
Structure-Activity Relationship (SAR) Studies of the Biphenyl-Amide Core
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide, SAR exploration would systematically dissect the contributions of its core components: the biphenyl (B1667301) system, the ether linkage, and the terminal acetamide (B32628) group.
The biphenyl nucleus is a common scaffold in many biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs). medcraveonline.com Modifications to the biphenyl rings are expected to significantly impact activity. Key areas for investigation would include:
Position and Nature of Substituents: The acetyl group at the 3'-position is a key feature. SAR studies would involve synthesizing analogs with this group at other positions (e.g., 2' or 4') to determine the optimal placement for biological activity. Furthermore, the electronic nature of this substituent could be varied, replacing the acetyl group with electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, cyano) groups to probe the electronic requirements of the target receptor.
The Acetamide Moiety: The terminal acetamide group is a potential hydrogen bond donor and acceptor. Analogs could be synthesized to explore the importance of this group. For instance, converting the amide to a carboxylic acid could explore the impact of an acidic center, which is a common feature in many NSAIDs but also a potential source of ulcerogenic side effects. medcraveonline.com Alternatively, replacing the acetyl group with larger alkyl or aryl groups could probe the steric tolerance of the binding site. Studies on similar acetamide-containing compounds have shown that even small changes at this position can lead to significant changes in activity. nih.gov
A hypothetical SAR study on a series of analogs of this compound might yield data as presented in the interactive table below, illustrating the impact of various substitutions on a hypothetical biological activity, such as enzyme inhibition.
| Compound ID | R1 (Biphenyl Substitution) | R2 (Amide Substitution) | Hypothetical IC50 (µM) |
| Target | 3'-acetyl | -CH3 | 5.2 |
| Analog 1 | 4'-acetyl | -CH3 | 15.8 |
| Analog 2 | 3'-methoxy | -CH3 | 8.1 |
| Analog 3 | 3'-nitro | -CH3 | 3.4 |
| Analog 4 | 3'-acetyl | -H | 12.5 |
| Analog 5 | 3'-acetyl | -CH2CH3 | 9.7 |
| Analog 6 | 3'-acetyl | -phenyl | 25.0 |
These hypothetical findings would suggest that an electron-withdrawing group at the 3' position is beneficial for activity, while modifications to the acetamide group are generally detrimental.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues of the Chemical Compound
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. For analogs of this compound, a 2D or 3D-QSAR study would be a logical step following the initial SAR exploration. medcraveonline.commdpi.com
The process would involve:
Data Set Selection: A series of synthesized analogs with a range of biological activities would be chosen. This set would be divided into a training set for model development and a test set for validation. medcraveonline.comresearchgate.net
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analog. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Generation: Statistical methods, such as multiple linear regression (MLR), would be employed to generate a QSAR equation that links the descriptors to the biological activity. medcraveonline.com
A hypothetical QSAR model for a series of biphenyl-amide analogs might result in an equation like:
log(1/IC50) = 0.85 * (σ) - 0.23 * (LogP) + 1.54 * (Jurs-WNSA-1) + 2.78
Where:
σ (Sigma) is the Hammett electronic parameter of the biphenyl substituent.
LogP is the partition coefficient, representing lipophilicity.
Jurs-WNSA-1 is a weighted surface area descriptor.
The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the predicted R² for the test set. researchgate.net A robust model would have a high R² and q², indicating good internal consistency and predictive power.
Molecular Docking Simulations with Proposed Biological Targets of this compound
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Given the structural similarities of the biphenyl core to known anti-inflammatory and analgesic agents, potential biological targets for this compound could include cyclooxygenase (COX) enzymes (COX-1 and COX-2) or monoamine oxidase (MAO) enzymes. medcraveonline.comresearchgate.net
A docking study would involve:
Receptor Preparation: Obtaining the 3D crystal structure of the target protein (e.g., human COX-2) from a protein data bank.
Ligand Preparation: Generating the 3D conformation of this compound.
Docking Simulation: Using software to place the ligand into the active site of the receptor and score the different binding poses based on factors like intermolecular energies.
The results would predict the binding affinity (e.g., in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target. For instance, the acetamide group might form a hydrogen bond with a key serine residue in the COX active site, while the biphenyl rings could engage in hydrophobic interactions with surrounding residues.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time. An MD simulation of the this compound-target complex would provide insights into:
Conformational Flexibility: How the ligand and the protein's active site residues adjust their conformations to accommodate each other.
Stability of Interactions: The stability of the predicted hydrogen bonds and other interactions over the simulation time.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD simulation trajectories.
These simulations can validate the docking results and provide a more detailed understanding of the binding mechanism at an atomic level.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies for the Chemical Compound
In the absence of a known crystal structure for the biological target, pharmacophore modeling can be a powerful tool for ligand-based drug design. A pharmacophore represents the essential 3D arrangement of functional groups necessary for biological activity.
For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds. nih.gov This model might identify key features such as:
Two aromatic rings (from the biphenyl core).
A hydrogen bond acceptor (the acetyl oxygen).
A hydrogen bond donor/acceptor (the acetamide group).
A hydrophobic feature.
This pharmacophore model could then be used as a 3D query to screen virtual libraries of compounds to identify new, structurally diverse molecules with the potential for similar biological activity. It can also guide the design of new analogs by ensuring that proposed modifications retain the key pharmacophoric features.
In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding human data, focusing on theoretical models)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic properties. nih.govnih.gov Various computational models can be used to predict the ADME profile of this compound.
The following table presents a hypothetical in silico ADME prediction for the compound, based on theoretical models.
| ADME Property | Predicted Value/Classification | Method |
| Absorption | ||
| Caco-2 Permeability | High | Computational Model |
| Human Intestinal Absorption | High | Computational Model |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Computational Model |
| P-glycoprotein (P-gp) Substrate | No | Computational Model |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Computational Model |
| CYP3A4 Inhibitor | Unlikely | Computational Model |
| Excretion | ||
| Renal Organic Cation Transporter | Unlikely Substrate | Computational Model |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Computational Model |
| Veber's Rule | Pass | Computational Model |
These predictions suggest that this compound has the potential for good oral absorption and CNS penetration. The prediction that it may inhibit CYP2D6 would be an important consideration for potential drug-drug interactions, warranting further experimental investigation.
Iv. in Vitro Pharmacological and Mechanistic Characterization of 2 3 Acetylbiphenyl 3 Yl Oxy Acetamide
Receptor Binding Affinity Profiling of the Chemical Compound
Radioligand binding assays have been instrumental in determining the affinity of GW4064 for its primary target, the farnesoid X receptor (FXR), as well as for identifying potential off-target interactions. These studies have revealed that GW4064 is a high-affinity ligand for FXR. However, further investigations have uncovered that GW4064 can also interact with other receptors, notably histamine receptors, albeit with varying affinities.
In competitive radioligand binding studies, GW4064 demonstrated the ability to displace specific radioligands from histamine H1 and H2 receptors. For the H1 receptor, the inhibition constant (Ki) was determined to be in the micromolar range. Similarly, for the H2 receptor, a micromolar Ki value was observed. In contrast, GW4064 did not show significant competition for the radioligand binding to the H3 histamine receptor. Interestingly, while functional assays indicated an interaction with the H4 receptor, competitive radioligand binding assays did not show displacement of the radioligand, suggesting a different binding mechanism may be at play for this receptor subtype.
| Receptor | Radioligand | Kd (nM) | GW4064 Ki (μM) |
| Histamine H1 | [3H]pyrilamine | 1.10 | 4.1 |
| Histamine H2 | [125I]aminopotentidine | 0.45 | 6.33 |
| Histamine H3 | [3H]-N-α-methylhistamine | 0.38 | No Competition |
| Histamine H4 | [3H]histamine | 5.70 | No Competition |
Enzyme Inhibition Studies of 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide
While GW4064 is primarily characterized as a nuclear receptor agonist, its effects on various intracellular signaling pathways indicate a modulatory role on the activity of several enzymes, particularly kinases. These effects are often downstream of the initial receptor activation and are crucial for the ultimate cellular response.
In colon cancer cells, the activation of FXR by GW4064 has been shown to inhibit the phosphorylation of key signaling kinases. Specifically, treatment with GW4064 led to a time- and dose-dependent inhibition of the phosphorylation of Epidermal Growth Factor Receptor (EGFR) at Tyr845, Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and Src at Tyr416. This inhibition of kinase phosphorylation suggests that GW4064 can indirectly regulate the activity of these enzymes, which are critical components of pathways controlling cell proliferation.
Conversely, in other cellular contexts, GW4064 has been observed to enhance the phosphorylation of ERK. This highlights the cell-type-specific nature of GW4064's effects on enzyme-mediated signaling pathways. Furthermore, in the context of inflammation, GW4064 has been demonstrated to inhibit the activation of the NLRP3 inflammasome, which involves the inhibition of caspase-1 activation.
Cell-Based Functional Assays for Receptor Agonism/Antagonism
Cell-based functional assays have been pivotal in characterizing the pharmacological activity of GW4064. These assays have confirmed its role as a potent agonist at the farnesoid X receptor (FXR) and have also revealed its modulatory effects on other receptors, such as histamine receptors.
In transient transfection assays using CV-1 cells, GW4064 demonstrated full agonist activity at both mouse and human FXR, with EC50 values of 80 nM and 90 nM, respectively. In another study, the EC50 for FXR agonism was reported to be 65 nM in a CV1 cell line. Further characterization in HEK293 cells using a GAL4 transactivation assay showed an EC50 of 0.07 μM. A coactivator recruitment assay, which measures the ligand-dependent interaction of the receptor with coactivator proteins, determined the EC50 of GW4064 to be 15 nM.
Beyond its primary target, functional assays have shown that GW4064 can modulate the activity of histamine receptors. In a cell-based assay measuring NFAT-RE-Luciferase activity, GW4064 acted as an agonist at the H1 receptor with an EC50 of 0.32 μM. For the H2 receptor, it acted as an inverse agonist, inhibiting cAMP accumulation with an IC50 of 0.78 μM in the absence of an agonist and 3.8 μM in the presence of an agonist. At the H4 receptor, GW4064 displayed agonist activity, down-regulating forskolin-stimulated cAMP with an EC50 of 7.42 x 10-4 μM.
| Receptor | Assay Type | Cell Line | Activity | EC50 / IC50 (μM) |
| Farnesoid X Receptor (FXR) | Luciferase Reporter | CV-1 | Agonist | 0.065 |
| Farnesoid X Receptor (FXR) | GAL4 Transactivation | HEK293 | Agonist | 0.07 |
| Farnesoid X Receptor (FXR) | Coactivator Recruitment | - | Agonist | 0.015 |
| Histamine H1 Receptor | NFAT-RE Luciferase | HEK293 | Agonist | 0.32 |
| Histamine H2 Receptor | cAMP Accumulation | HEK293 | Inverse Agonist | 0.78 |
| Histamine H4 Receptor | cAMP Accumulation | HEK293 | Agonist | 0.000742 |
Elucidation of Intracellular Signaling Pathways Modulated by the Chemical Compound
The biological effects of GW4064 are mediated through its modulation of a variety of intracellular signaling pathways. As an FXR agonist, it directly influences the transcription of genes involved in bile acid, lipid, and glucose metabolism. However, studies have revealed that GW4064 also impacts other signaling cascades, some of which are independent of FXR activation.
In FXR-deficient HEK-293T cells, GW4064 was found to activate cAMP and nuclear factor for activated T-cell (NFAT) response elements. The activation of NFAT was shown to be dependent on a rapid increase in intracellular calcium, leading to the activation of calcineurin and the subsequent nuclear translocation of NFAT. This calcium signaling was found to be dependent on phospholipase C (PLC). The activation of cAMP response element (CRE) by GW4064 involved a soluble adenylyl cyclase-dependent accumulation of cAMP and a calcium-calcineurin-dependent nuclear translocation of transducers of regulated CRE-binding protein 2.
Furthermore, the use of dominant-negative heterotrimeric G-protein minigenes revealed that GW4064 can activate Gαi/o and Gq/11 G proteins, indicating an interaction with G protein-coupled receptors (GPCRs). In the context of inflammation, GW4064 has been shown to attenuate lipopolysaccharide (LPS)-induced hepatic inflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated p38 mitogen-activated protein kinase (MAPK) signaling pathway. This effect was associated with a reduction in the phosphorylation of p38 and the activation of NF-κB. In intestinal epithelial cells, GW4064 has been shown to modulate the αKlotho/βKlotho/FGFs pathway.
Target Deconvolution Strategies for Identifying Primary Biological Targets of this compound
Target deconvolution strategies are essential for identifying the molecular targets of a compound and for understanding its mechanism of action, including potential off-target effects. For GW4064, which was initially developed as a specific FXR agonist, subsequent studies employing unbiased approaches have revealed additional biological targets.
An exploratory study was undertaken when it was observed that GW4064 could activate luciferase reporters in FXR-deficient HEK-293T cells, suggesting the existence of off-target effects. This led to a systematic investigation to identify these unknown cellular targets. A sequential pharmacological inhibitor-based screening approach was employed, which, combined with radioligand binding studies, pointed towards an interaction with multiple G protein-coupled receptors (GPCRs).
Functional studies then confirmed that GW4064 modulates the activity of several histamine receptors. This deconvolution of GW4064's targets from a singular FXR agonist to a modulator of multiple receptors, including histamine H1, H2, and H4 receptors, was crucial for a more accurate interpretation of its pharmacological effects. These findings underscore the importance of target deconvolution in re-evaluating the biological functions attributed to a pharmacological tool and provide a basis for the rational design of new pharmacophores with improved selectivity.
Assessment of Compound Selectivity Across Multiple Biological Systems
The selectivity of a pharmacological agent is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. GW4064 was initially identified as a selective farnesoid X receptor (FXR) agonist. In vitro studies have shown that it displays no activity at other nuclear receptors, including the retinoic acid receptor, at concentrations up to 1 μM. This indicates a high degree of selectivity for FXR within the nuclear receptor superfamily.
However, as detailed in the target deconvolution section, further investigations have revealed that GW4064 is not entirely selective for FXR and interacts with other biological targets. Specifically, it has been shown to bind to and modulate the activity of histamine H1, H2, and H4 receptors. The affinity of GW4064 for these histamine receptors is in the micromolar range, which is significantly lower than its nanomolar potency at FXR.
This dual activity profile highlights that while GW4064 is a potent and selective FXR agonist relative to other nuclear receptors, it can exert off-target effects through its interaction with certain GPCRs. This necessitates careful interpretation of in vitro and in vivo data generated using this compound, as some of its observed biological effects may be attributable to the modulation of histamine receptor signaling rather than solely FXR activation. The discovery of these off-target activities provides a more complete understanding of the compound's selectivity profile across different biological systems.
V. in Vivo Preclinical Mechanistic Studies of 2 3 Acetylbiphenyl 3 Yl Oxy Acetamide
Proof-of-Concept Studies in Relevant Animal Models (Focus on biological effect, not efficacy or safety)
No studies detailing the proof-of-concept or the fundamental biological effects of 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide in any relevant animal models have been found in the public domain.
Mechanistic Exploration of Biological Responses in Animal Models
There is no available research that explores the mechanistic pathways or the specific biological responses elicited by this compound in animal models.
Investigation of Systemic Target Engagement by the Chemical Compound
Information regarding the systemic target engagement of this compound, including its binding to and modulation of specific biological targets in a whole-animal context, is not present in the available literature.
Biomarker Identification and Validation in Preclinical Models
No studies have been published that identify or validate any biomarkers associated with the in vivo activity of this compound in preclinical models.
Vi. Advanced Research Methodologies and Future Directions for 2 3 Acetylbiphenyl 3 Yl Oxy Acetamide
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand the Chemical Compound's Biological Impact
The comprehensive biological effects of 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide can be systematically investigated using a multi-omics approach. These technologies offer an unbiased, high-throughput analysis of the global changes occurring within a biological system upon exposure to the compound. researchgate.netnih.gov
Genomics and Transcriptomics: By employing techniques like RNA sequencing (RNA-seq), researchers can identify genes whose expression is significantly altered in the presence of the compound. This can reveal the signaling pathways and cellular processes modulated by this compound. For instance, if the compound is hypothesized to have anti-inflammatory effects, a transcriptomic analysis might reveal the downregulation of genes encoding pro-inflammatory cytokines and chemokines. frontiersin.org
Proteomics: Proteomic studies, utilizing methods such as mass spectrometry-based protein profiling, can identify changes in the abundance and post-translational modifications of proteins. youtube.com This is crucial for identifying the direct protein targets of the compound and understanding its mechanism of action at a functional level. For a compound like this compound, proteomics could confirm its interaction with a hypothesized target enzyme and reveal off-target effects. youtube.com
Metabolomics: Metabolomic analysis tracks changes in the levels of small-molecule metabolites within cells, tissues, or biofluids. This can provide a real-time snapshot of the physiological state of the system and how it is perturbed by the compound. For example, if the compound affects cellular energy metabolism, metabolomics could detect alterations in glycolysis or the citric acid cycle.
Hypothetical Omics Data for this compound in a Cancer Cell Line:
| Omics Technology | Potential Key Finding | Implication for Biological Impact |
| Transcriptomics (RNA-seq) | Downregulation of genes involved in cell cycle progression (e.g., cyclins, CDKs). | Suggests a potential anti-proliferative effect. |
| Proteomics (Mass Spectrometry) | Increased phosphorylation of a specific kinase involved in apoptosis. | Indicates a possible mechanism for inducing cancer cell death. |
| Metabolomics (LC-MS) | Altered levels of key metabolites in the pentose (B10789219) phosphate (B84403) pathway. | Points to an impact on nucleotide biosynthesis and redox balance. |
Development of Advanced Analytical Techniques for Studying the Chemical Compound in Complex Biological Matrices
The accurate quantification of this compound and its metabolites in complex biological matrices like blood, plasma, and tissue is fundamental for pharmacokinetic and pharmacodynamic studies. researchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity. researchgate.netresearchgate.netmdpi.com
Method Development Considerations:
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be optimized to efficiently extract the compound from the biological matrix and remove interfering substances. researchgate.netmdpi.com
Chromatographic Separation: A suitable reversed-phase HPLC column (e.g., C18) and mobile phase gradient would be developed to achieve good separation of the parent compound from its potential metabolites. researchgate.net
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer would be employed for highly selective and sensitive quantification.
Hypothetical LC-MS/MS Parameters for Quantification in Human Plasma:
| Parameter | Proposed Condition | Rationale |
| Extraction Method | Solid-Phase Extraction (SPE) | Provides high recovery and sample clean-up. mdpi.com |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Offers efficient separation for complex matrices. researchgate.net |
| Mobile Phase | Water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (gradient) | Ensures good peak shape and ionization efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Expected to provide good sensitivity for the compound. |
| MRM Transition | Parent Ion > Fragment Ion (Hypothetical m/z values) | Enables highly specific and sensitive quantification. |
Strategies for Enhancing Target Specificity and Potency of this compound
Assuming a primary biological target for this compound has been identified, several strategies can be employed to enhance its specificity and potency. This is crucial for maximizing therapeutic efficacy while minimizing off-target effects.
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign would be initiated to synthesize and test analogues of the parent compound. Modifications to the acetyl group, the biphenyl (B1667301) core, and the acetamide (B32628) moiety would be explored to understand their contributions to target binding and activity.
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography), computational docking studies can be used to predict how modifications to the compound will affect its binding. nih.gov This rational design approach can guide the synthesis of more potent and selective inhibitors. nih.gov
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.
Hypothetical SAR Table for Analogs of this compound:
| Analog Modification | Change in Potency (IC50) | Change in Specificity | Rationale for Change |
| Replacement of acetyl group with trifluoromethyl | Increased | Increased | The electron-withdrawing nature of the trifluoromethyl group could enhance key interactions with the target. |
| Methylation of the amide nitrogen | Decreased | No significant change | The amide N-H may be a critical hydrogen bond donor for target engagement. |
| Introduction of a hydroxyl group on the second phenyl ring | Increased | Decreased | While potency might increase due to a new hydrogen bond, it could also lead to interactions with other proteins. |
Exploration of Novel Therapeutic Hypotheses based on the Compound's Mechanism of Action
The initial therapeutic indication for a compound is often just the starting point. A deep understanding of its mechanism of action can open up new therapeutic avenues. For instance, if this compound is found to inhibit a specific kinase, researchers would investigate other diseases where this kinase is implicated.
Potential Scenarios:
Anti-cancer to Neurodegenerative Disease: A compound initially developed as an anti-cancer agent targeting a cell cycle kinase might be repurposed for neurodegenerative diseases if that kinase is also involved in neuronal apoptosis.
Anti-inflammatory to Cardiovascular Disease: An inhibitor of an inflammatory pathway could be explored for its potential to treat atherosclerosis, which has a significant inflammatory component.
Unanswered Questions and Prospective Research Avenues for the Biphenyl-Amide Class of Compounds
The biphenyl-amide scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. nih.govnih.gov However, there are still many unanswered questions and exciting research avenues to explore.
Key Research Questions:
Conformational Control: How does the torsional angle between the two phenyl rings influence target binding and selectivity across different targets?
Metabolic Stability: What are the common metabolic liabilities of this class of compounds, and can they be designed out to improve pharmacokinetic properties?
Bioisosteric Replacements: Can the amide bond be replaced with other functional groups (e.g., triazoles, oxadiazoles) to improve properties like cell permeability and metabolic stability while retaining biological activity? nih.gov
Potential for Combination Research with Other Investigational Agents (Focus on mechanistic synergy)
Combining this compound with other therapeutic agents could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. nih.gov The key is to select drugs that have complementary mechanisms of action.
Hypothetical Combination Strategies:
In Oncology: If this compound induces cell cycle arrest, it could be combined with a DNA-damaging agent. The former would hold cancer cells in a vulnerable phase of the cell cycle, enhancing the cytotoxic effect of the latter.
In Infectious Disease: If the compound weakens the bacterial cell wall, it could be combined with an antibiotic that targets intracellular processes, as the weakened wall would allow for better penetration of the second drug. nih.gov
Table of Potential Mechanistic Synergies:
| Therapeutic Area | This compound's Hypothesized MOA | Potential Combination Agent | Rationale for Synergy |
| Oncology | Inhibition of a specific kinase in a growth signaling pathway. | A standard-of-care chemotherapeutic agent. | Dual blockade of cancer cell proliferation and survival pathways. |
| Inflammatory Disease | Blockade of a pro-inflammatory cytokine receptor. | A non-steroidal anti-inflammatory drug (NSAID). | Targeting different nodes in the inflammatory cascade for a more profound anti-inflammatory effect. |
Q & A
Q. What are the key considerations for designing a synthetic route for 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide?
- Methodological Answer : The synthesis requires multi-step organic reactions, including nucleophilic substitution, coupling, and acetylation. Critical parameters include solvent choice (e.g., DMF for amide bond formation), temperature control (0–100°C depending on the step), and catalyst selection (e.g., HATU for efficient coupling). For example, thioacetamide intermediates may require NaBH₄ reduction under strict anhydrous conditions . Yield optimization often involves iterative testing of reaction times and stoichiometric ratios, particularly for biphenyl coupling steps .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare aromatic proton signals (δ 7.2–8.1 ppm for biphenyl groups) and carbonyl peaks (δ 170–175 ppm for acetyl and acetamide moieties) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 325.3) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the biphenyl-oxy linkage if crystallization is feasible .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) at 4°C yield high-purity crystals due to the compound’s moderate polarity. Slow cooling (1°C/min) minimizes inclusion of impurities. For thermally sensitive variants, dichloromethane/hexane systems are preferred .
Advanced Research Questions
Q. How can computational methods improve reaction efficiency for derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to identify ideal conditions (e.g., solvent dielectric constants, catalyst loading) for biphenyl coupling . Experimental validation using microfluidic reactors enables rapid iteration .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols:
- Dose-Response Curves : Use ≥10 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values.
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays).
- Structural Analogs : Compare activity against derivatives (e.g., fluorinated or chlorinated biphenyl variants) to isolate pharmacophore contributions .
Q. What strategies mitigate byproduct formation during acetamide functionalization?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., acetyl groups) using tert-butyldimethylsilyl (TBS) ethers during substitution reactions.
- Flow Chemistry : Continuous flow systems reduce residence time, minimizing hydrolysis of sensitive intermediates .
- Byproduct Monitoring : LC-MS tracking identifies unwanted adducts (e.g., dimerization products) early .
Biological and Pharmacological Research
Q. How to design in vivo studies for assessing the compound’s pharmacokinetics?
- Methodological Answer :
- Dosing : Administer via intravenous (IV) and oral routes to compare bioavailability.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analytical Method : Use HPLC-PDA with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify plasma concentrations .
Q. What in vitro models are suitable for evaluating neuroprotective effects?
- Methodological Answer :
- Primary Neuronal Cultures : Expose to oxidative stress (H₂O₂ or glutamate) and measure viability via MTT assay.
- Blood-Brain Barrier (BBB) Penetration : Use transwell co-cultures of endothelial cells and astrocytes to assess permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
